molecular formula C10H16OSi B11755077 (4-(Trimethylsilyl)phenyl)methanol

(4-(Trimethylsilyl)phenyl)methanol

Cat. No.: B11755077
M. Wt: 180.32 g/mol
InChI Key: ZZHORVNCQHVHTH-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Modern Synthetic Chemistry

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, have become indispensable in modern synthetic chemistry. nist.gov Their utility stems from the unique properties imparted by the silicon atom. The trimethylsilyl (B98337) (TMS) group, in particular, is a versatile functional group in organic synthesis.

One of the most prominent roles of organosilicon compounds is as protecting groups for sensitive functionalities, especially alcohols. The formation of a trimethylsilyl ether from an alcohol is a common strategy to prevent unwanted reactions during a synthetic sequence. These silyl (B83357) ethers are generally stable under a variety of conditions but can be readily cleaved when desired, making them highly effective temporary modifications.

Beyond their use as protecting groups, organosilicon compounds are crucial building blocks and synthetic intermediates. researchgate.net They participate in a wide array of chemical transformations, facilitating the construction of complex molecular frameworks. Their unique reactivity also allows them to function as potent catalysts in various chemical reactions, including polymerization, reduction, and isomerization processes. researchgate.net The distinct physicochemical properties of organosilicon compounds have also led to their exploration in medicinal chemistry, where the substitution of a carbon atom with a silicon atom can lead to significant changes in the biological activity of a drug molecule.

Overview of Arylmethanol Derivatives in Advanced Chemical Research

Arylmethanol derivatives, which include benzyl (B1604629) alcohol and its substituted analogues, are fundamental intermediates in organic synthesis. researchgate.net These compounds are widely utilized in the agrochemical, fragrance, dye, and pharmaceutical industries. researchgate.net Benzyl alcohol itself is a versatile compound, serving as a solvent for inks, paints, and lacquers, and as a precursor to a variety of esters used in the soap and perfume industries. wikipedia.org In a pharmaceutical context, it is used as a bacteriostatic preservative in injectable medications and has been shown to be effective in treating lice infestations. wikipedia.orgnih.gov

The reactivity of the hydroxyl group in arylmethanols allows for a multitude of chemical transformations. For instance, they can be oxidized to form the corresponding aldehydes and ketones, which are themselves valuable synthetic precursors. researchgate.net Furthermore, the benzyl group is frequently employed as a protecting group for carboxylic acids and alcohols in organic synthesis, as it can be easily removed through mild hydrogenolysis. wikipedia.org Substituted benzyl alcohols have been investigated for their pharmacological properties, with some derivatives exhibiting anesthetic, analgesic, and anti-inflammatory effects. ontosight.aioup.com The development of efficient methods for the synthesis of substituted benzylic alcohols is an active area of research, with techniques such as nickel-catalyzed cross-coupling reactions providing pathways to these valuable compounds. acs.org

Structural and Synthetic Context of (4-(Trimethylsilyl)phenyl)methanol

This compound, with the chemical formula C10H16OSi, represents a unique molecular scaffold that combines the features of both an organosilicon compound and an arylmethanol. The presence of the trimethylsilyl group on the phenyl ring significantly influences the electronic properties and reactivity of the molecule compared to unsubstituted benzyl alcohol.

The synthesis of this compound can be approached through several established organic chemistry methodologies. A common strategy for the preparation of substituted benzyl alcohols involves the reduction of the corresponding carboxylic acid. For instance, the synthesis of (3-Methoxy-4-methylphenyl)methanol is achieved by the reduction of 3-methoxy-4-methyl-benzoic acid using lithium aluminum hydride (LiAlH4). A similar approach could be envisioned for the synthesis of this compound starting from 4-(trimethylsilyl)benzoic acid.

Alternatively, Grignard reactions provide a powerful tool for the formation of carbon-carbon bonds and the synthesis of alcohols. The reaction of a Grignard reagent, such as phenylmagnesium bromide, with an aldehyde like formaldehyde (B43269) is a known method for producing benzyl alcohol. wikipedia.org A parallel synthetic route to this compound could involve the reaction of 4-(trimethylsilyl)phenylmagnesium bromide with formaldehyde. Another viable synthetic pathway is the reaction of organolithium reagents with aldehydes. For example, the synthesis of the drug Dapagliflozin involves the reaction of an aryl lithium species with a trimethylsilyl-protected gluconolactone. wikipedia.org

The structural properties of this compound are of interest for its potential applications in materials science and as a synthetic intermediate. The trimethylsilyl group can influence the packing of the molecules in the solid state, potentially leading to materials with interesting properties. Single-crystal X-ray diffraction studies of related acylhydrazone compounds have shown how different functional groups can direct the self-assembly and crystal packing of molecules. acs.org

Below is a data table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 17903-57-0
Molecular Formula C10H16OSi
Molecular Weight 180.32 g/mol
InChI Key ZZHORVNCQHVHTH-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-trimethylsilylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16OSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHORVNCQHVHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16OSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Trimethylsilyl Phenyl Methanol and Its Analogues

General Strategies for Arylmethanol Synthesis

The synthesis of arylmethanols, or benzylic alcohols, is a fundamental transformation in organic chemistry. Two of the most common and reliable strategies include the reduction of the corresponding aryl aldehydes or ketones and the addition of organometallic reagents to carbonyl compounds.

Reduction of Carbonyls: Aromatic aldehydes and ketones are readily reduced to the corresponding primary and secondary alcohols, respectively. This transformation can be achieved using a wide array of reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being classic examples. Catalytic hydrogenation is also a widely employed industrial method. More recently, selective reduction methods using hydrosilanes, such as polymethylhydrosiloxane (B1170920) (PMHS), activated by simple bases like potassium carbonate, have been developed, offering excellent chemoselectivity. researchgate.net

Organometallic Addition: Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful carbon-based nucleophiles that readily add to the electrophilic carbon of an aldehyde's carbonyl group. masterorganicchemistry.comyoutube.com The reaction of a Grignard reagent with an aldehyde, followed by an acidic workup, is a canonical method for forming secondary alcohols. masterorganicchemistry.comlibretexts.org For the synthesis of a primary arylmethanol like (4-(Trimethylsilyl)phenyl)methanol, the corresponding aryl Grignard reagent would be reacted with formaldehyde (B43269). libretexts.org

Approaches for Incorporating the Trimethylsilyl (B98337) Moiety in Aromatic Systems

The introduction of a trimethylsilyl group onto an aromatic ring is a key step in synthesizing the target compound's precursors. This can be accomplished through several robust methods. ontosight.ai

Reaction with Organometallic Intermediates: A primary method involves the generation of an aryl Grignard or aryllithium reagent from an aryl halide. This nucleophilic intermediate is then quenched with an electrophilic silicon source, most commonly trimethylsilyl chloride (TMSCl). This reaction is highly efficient for forming carbon-silicon bonds. ontosight.aigelest.com

Direct Silylation: Methods for the direct C-H silylation of aromatic compounds are an area of active research, offering a more atom-economical route. Additionally, the direct synthesis of trimethylsilylbenzenes from nonactivated aromatic compounds can be achieved using trimethylsilyl anions under specific reaction conditions. acs.org

Halide-Silane Coupling: Transition-metal-catalyzed cross-coupling reactions, such as those employing palladium or nickel catalysts, can couple aryl halides with silylating agents like hexamethyldisilane.

Below is a table summarizing common methods for the introduction of a TMS group to an aromatic ring.

Table 1: Selected Methods for Aromatic Silylation
Method Reagents Substrate Example Key Features
Organometallic Quench 1. Mg or n-BuLi2. (CH₃)₃SiCl Aryl Bromide High yield, versatile, requires pre-functionalized aryl halide. gelest.com
Direct Anionic Silylation Trimethylsilyl Anions Benzene (B151609) Can functionalize nonactivated aromatic compounds. acs.org
Catalytic C-H Silylation Catalyst, Silane (Poly)Azines Atom-economical, site-selectivity can be a challenge. acs.org

Targeted Synthesis of this compound

The specific synthesis of this compound can be achieved by combining the general strategies outlined above. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

The most direct and common laboratory-scale synthesis of this compound involves the reduction of its corresponding aldehyde, 4-(trimethylsilyl)benzaldehyde (B1298542). nih.gov This precursor is commercially available or can be synthesized readily. sigmaaldrich.com

The reduction can be performed using standard hydride reagents. A typical procedure involves dissolving 4-(trimethylsilyl)benzaldehyde in a suitable solvent, such as methanol (B129727) or ethanol, and adding a reducing agent like sodium borohydride (NaBH₄) portion-wise at a controlled temperature.

Reaction Scheme: Reduction of 4-(Trimethylsilyl)benzaldehyde

Generated code

Reaction of 4-(trimethylsilyl)benzaldehyde with a reducing agent (e.g., NaBH₄) to yield this compound.

Hydrosilylation using agents like polymethylhydrosiloxane (PMHS) also provides an effective and chemoselective route for reducing aldehydes to alcohols. researchgate.net

An alternative approach utilizes organometallic reagents. This pathway involves the reaction of an organometallic derivative of a trimethylsilyl-substituted benzene with formaldehyde. For instance, 4-(trimethylsilyl)phenylmagnesium bromide can be prepared from 4-bromo(trimethylsilyl)benzene and magnesium metal. gelest.com Subsequent reaction with formaldehyde (often from a source like paraformaldehyde) and acidic workup yields the target primary alcohol. libretexts.org

Reaction Scheme: Grignard Reagent with Formaldehyde

Generated code

Reaction of 4-(trimethylsilyl)phenylmagnesium bromide with formaldehyde followed by hydrolysis to produce this compound.

Multi-step syntheses allow for the construction of this compound from more fundamental building blocks. azom.comresearchgate.net One such strategy begins with a readily available starting material like 4-methylbenzyl alcohol. The key step is the introduction of the trimethylsilyl group.

A documented synthesis for a related ortho-isomer provides a clear blueprint. acs.org In this approach, 2-methylbenzyl alcohol is deprotonated at the benzylic position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting anion with chlorotrimethylsilane (B32843) (TMSCl) to form o-[(trimethylsilyl)methyl]benzyl alcohol. acs.org A similar strategy could be applied to 4-methylbenzyl alcohol to generate an isomeric product, though silylation on the aromatic ring is the target for the title compound.

A more relevant multi-step sequence for the para-substituted target starts with 4-bromobenzyl alcohol. The hydroxyl group is first protected, for example, as a tetrahydropyranyl (THP) ether. The resulting compound undergoes a Grignard reaction or lithium-halogen exchange, followed by quenching with TMSCl to install the silyl (B83357) group. A final deprotection step then liberates the alcohol, yielding this compound. Such multi-step flow syntheses are becoming increasingly efficient. mit.edu

Table 2: Illustrative Multi-Step Synthesis from 4-Bromobenzyl Alcohol

Step Reaction Reagents Intermediate/Product
1 Protection Dihydropyran, p-TsOH 2-((4-bromobenzyl)oxy)tetrahydro-2H-pyran

Chemoenzymatic and Biocatalytic Approaches to Chiral Aryltrimethylsilyl Alcohols

The synthesis of enantiomerically pure chiral alcohols is of great importance, particularly in the pharmaceutical industry. nih.gov While this compound itself is achiral, related chiral secondary alcohols, such as 1-(4-(trimethylsilyl)phenyl)ethanol, can be synthesized using chemoenzymatic methods. These strategies typically rely on the high stereoselectivity of enzymes. mdpi.com

Two primary biocatalytic approaches are applicable:

Enzymatic Kinetic Resolution (EKR): A racemic mixture of a chiral alcohol, such as 1-(4-(trimethylsilyl)phenyl)ethanol, can be resolved using an enzyme like a lipase (B570770). The enzyme selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomeric ester from the slow-reacting enantiomeric alcohol. mdpi.com

Asymmetric Reduction of a Prochiral Ketone: An enzyme, typically a ketoreductase (KRED) or an alcohol dehydrogenase, can reduce a prochiral ketone (e.g., 4'-(trimethylsilyl)acetophenone) to a single enantiomer of the corresponding secondary alcohol. sioc-journal.cnrsc.org These reactions often employ a cofactor regeneration system to be economically viable. rsc.org Recent advances have developed one-pot chemo-enzymatic methods where a chemical reaction generates the ketone substrate that is then asymmetrically reduced in situ by a biocatalyst. sioc-journal.cn

These enzymatic methods provide access to chiral aryltrimethylsilyl alcohols with high yields and excellent optical purity (often >99% enantiomeric excess). nih.govsioc-journal.cn

Lipase-Catalyzed Kinetic Resolution for Enantioselective Synthesis

Kinetic resolution is a widely employed strategy for the separation of racemates, wherein one enantiomer of a racemic mixture reacts at a faster rate than the other. Lipases are a class of enzymes that have proven to be exceptionally effective biocatalysts for the kinetic resolution of alcohols through enantioselective acylation.

Research into the kinetic resolution of diarylmethanols has demonstrated the efficacy of an activated lipoprotein lipase, LPL-D1, which exhibited approximately 3000-fold higher activity in organic solvents compared to its native form. acs.org In a study exploring the resolution of 31 different diarylmethanols, LPL-D1 showed good to high enantioselectivity for most substrates. acs.org This approach was successfully applied to the dynamic kinetic resolution of phenyl-(p-trimethylsilylphenyl)methanol, a close analogue of this compound. acs.org The dynamic process, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer using a ruthenium catalyst, afforded high yields (71–96%) and excellent enantiopurities (90–99% ee). acs.org

The choice of lipase is crucial for achieving high enantioselectivity. For instance, in the resolution of 1-(4-methoxyphenyl)ethanol (B1200191), a structural analogue, various lipases were screened, with the immobilized lipase Novozym 40086 being identified as the optimal catalyst. nih.gov

The following table summarizes the findings for the lipase-catalyzed kinetic resolution of a (trimethylsilyl)phenyl-containing methanol.

SubstrateBiocatalystRacemization CatalystYieldEnantiomeric Excess (ee)
Phenyl-(p-trimethylsilylphenyl)methanolLPL-D1Ruthenium-based catalystSatisfactory (71-96%)High (90-99%)

Enantioselective Esterification and Transesterification

Enantioselective esterification and transesterification are the fundamental reactions underpinning lipase-catalyzed kinetic resolutions of alcohols. In these processes, a prochiral or racemic alcohol reacts with an acyl donor in the presence of a lipase. The enzyme's chiral active site preferentially catalyzes the acylation of one enantiomer, leading to the formation of an enantioenriched ester and leaving behind the unreacted, also enantioenriched, alcohol.

The optimization of reaction conditions is paramount for maximizing both conversion and enantioselectivity. Key parameters that are often varied include the acyl donor, solvent, and temperature. For the resolution of 1-(4-methoxyphenyl)ethanol using Novozym 40086, a systematic investigation of these factors was conducted. nih.gov The study found that n-hexane was the most suitable solvent and vinyl acetate (B1210297) served as the optimal acyl donor. nih.gov Under optimized conditions, which included a temperature of 35°C and a substrate molar ratio of 1:6 (alcohol to acyl donor), an enantiomeric excess of the remaining substrate (eeS) of 99.87% was achieved with a conversion of 56.71% in just 2.5 hours. nih.gov

Similarly, in the enzymatic kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols, the choice of acyl donor and solvent significantly impacted the reaction's efficiency. scielo.brresearchgate.net The use of vinyl butyrate (B1204436) as the acyl donor and heptane (B126788) or isooctane (B107328) as the solvent led to high conversions (44-45%) and excellent enantiomeric excesses (96-99%) for the (R)-esters in a relatively short reaction time of 4-5 hours. scielo.brresearchgate.net

The following table presents the optimized conditions for the lipase-catalyzed transesterification of an analogue of this compound.

SubstrateBiocatalystAcyl DonorSolventTemperatureConversion (c)Enantiomeric Excess of Substrate (eeS)
1-(4-Methoxyphenyl)ethanolNovozym 40086Vinyl acetaten-Hexane35°C56.71%99.87%

The principles demonstrated in these studies on analogous benzyl alcohols are directly applicable to the development of efficient synthetic routes for enantiomerically pure this compound. The use of immobilized enzymes, such as Novozym 40086, offers the additional advantages of enhanced stability and reusability, making the process more industrially viable. nih.gov

Chemical Reactivity and Transformations of 4 Trimethylsilyl Phenyl Methanol

Reactions Involving the Methanol (B129727) Functionality

The primary alcohol group in (4-(Trimethylsilyl)phenyl)methanol is a key site for a variety of chemical modifications, including etherification, esterification, and oxidation. These reactions are fundamental in organic chemistry for creating new bonds and functional groups.

Alcohol Etherification Reactions

The hydroxyl group of this compound can be converted into an ether through several methods. Etherification reactions are significant for introducing a stable, generally unreactive linkage, which can be useful for protecting the alcohol functionality or for constructing more complex molecular architectures.

One common approach to etherification is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of alcohol etherification are well-established. For instance, the formation of silyl (B83357) ethers is a related transformation where a silyl halide reacts with the alcohol. nih.gov This highlights the nucleophilic character of the oxygen atom in the hydroxyl group.

Esterification and Derivatization of the Hydroxyl Group

Esterification is a widely used reaction for the derivatization of alcohols, including this compound. This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of a catalyst. These reactions are crucial for creating esters, which are important in various fields, including materials science and as protecting groups in multi-step syntheses.

The derivatization of hydroxyl groups is a key strategy in analytical chemistry, particularly for gas chromatography (GC) analysis. nih.govcore.ac.uk Converting the polar alcohol into a less polar, more volatile ester or silyl ether derivative improves chromatographic separation and detection. nih.gov Trimethylsilyl (B98337) (TMS) derivatives, for example, are frequently used to increase the volatility of compounds with active hydrogens. wordpress.com

Derivative Type Reagent Purpose
Silyl EtherN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increase volatility for GC analysis nih.govwordpress.com
Methyl EsterTrimethylsulfonium hydroxide (B78521) (TMSH)Derivatization for GC-MS profiling nih.govgreyhoundchrom.com

Oxidation Reactions

The primary alcohol functionality of this compound can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent used. The oxidation of benzyl (B1604629) alcohols is a fundamental transformation in organic synthesis. researchgate.netresearchgate.net

Various catalytic systems have been developed for the selective oxidation of primary and secondary benzyl alcohols. For example, copper-based catalysts have been shown to be effective in the oxidation of benzyl alcohols to their corresponding carbonyl compounds under mild conditions, often using molecular oxygen or air as the oxidant. researchgate.net While direct oxidation of this compound is not specifically detailed, the reactivity of the benzyl alcohol moiety suggests it would undergo similar transformations. The choice of oxidant and reaction conditions is critical to control the extent of oxidation and achieve the desired product, whether it be the aldehyde or the carboxylic acid.

Reductive Transformations

While the primary focus of the methanol functionality is often on oxidation and derivatization, reductive transformations are also conceivable, although less common for a primary alcohol. Reduction of the benzylic alcohol to the corresponding methyl group (4-methylphenyl)trimethylsilane would require harsh conditions to cleave the C-O bond. More typically, the reactivity of the aromatic ring or the silyl group would be exploited under reductive conditions.

Reactivity and Utility of the Trimethylsilyl Group

The trimethylsilyl (TMS) group attached to the phenyl ring of this compound is a versatile functional group that can be selectively removed or modified. This reactivity is central to the utility of silyl groups in organic synthesis, particularly as protecting groups or as activators for subsequent reactions.

Desilylation Reactions, including Methanolysis and Fluoride-Mediated Cleavage

Desilylation, the cleavage of the carbon-silicon or oxygen-silicon bond, is a key reaction of organosilicon compounds. The trimethylsilyl group in this compound can be removed under various conditions, most notably through acid- or fluoride-mediated pathways.

Methanolysis: In the presence of an acid catalyst, the aryl-silicon bond can be cleaved by methanol. This process, a specific type of solvolysis, results in the formation of the corresponding desilylated arene and a methoxysilane. Studies on the cleavage of phenyltrimethylsilanes in methanol-perchloric acid-water media have provided quantitative data on the effects of substituents on the reaction rate. le.ac.uk

Fluoride-Mediated Cleavage: Fluoride (B91410) ions exhibit a strong affinity for silicon, making fluoride sources highly effective reagents for desilylation. researchgate.net Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly used to cleave Si-O and Si-C bonds under mild, often neutral, conditions. researchgate.net This high selectivity allows for the removal of silyl groups in the presence of other sensitive functional groups. psu.edu The cleavage is driven by the formation of the strong Si-F bond. researchgate.net This method is particularly valuable in the deprotection of silyl ethers and in applications where harsh acidic or basic conditions are not tolerated. nih.govresearchgate.netudayton.edu

Desilylation Method Reagent/Conditions Key Features
MethanolysisMethanol, Acid Catalyst (e.g., HClO₄)Acid-catalyzed cleavage of the aryl-silicon bond. le.ac.uk
Fluoride-Mediated CleavageTetrabutylammonium fluoride (TBAF)High selectivity for silicon, mild reaction conditions. researchgate.netresearchgate.net

The ability to selectively functionalize the alcohol group while the silyl group remains intact, or to selectively remove the silyl group, underscores the synthetic utility of this compound as a bifunctional building block.

Role as a Protecting Group in Multi-Step Organic Synthesis

The hydroxyl group of an alcohol can interfere with various chemical reactions. To prevent this, a protecting group is often employed to temporarily mask the alcohol's reactivity. While the direct use of this compound as a protecting group for other alcohols is not extensively documented, its structure is analogous to the widely used benzyl (Bn) protecting group. uwindsor.ca The introduction of a trimethylsilyl (TMS) group on the benzyl moiety, creating a (4-(trimethylsilyl)benzyl) (TMSB) ether, offers potential advantages in terms of stability and selective cleavage.

Silyl ethers are a common class of protecting groups for alcohols, valued for their ease of formation and removal under specific conditions. masterorganicchemistry.comnih.gov Typically, an alcohol is reacted with a silyl halide, such as trimethylsilyl chloride (TMSCl), in the presence of a base to form a silyl ether. libretexts.org This protecting group can be readily removed using a fluoride ion source, like tetrabutylammonium fluoride (TBAF), or under acidic conditions. libretexts.org

The TMSB ether, formed from this compound, would combine the features of a benzyl ether with those of an arylsilane. Benzyl ethers are known for their stability under a wide range of reaction conditions but can be cleaved by hydrogenolysis. uwindsor.cawikipedia.org The presence of the TMS group on the aromatic ring could modulate the electronic properties of the benzyl group, potentially influencing the conditions required for its removal. Furthermore, the arylsilane moiety introduces an additional site for chemical modification, allowing for cleavage under conditions that target the C-Si bond, such as electrophilic ipso-substitution. This dual-functionality could allow for orthogonal deprotection strategies in complex multi-step syntheses.

Influence on Carbon-Carbon Bond Formation

This compound and its derivatives are valuable precursors in reactions that form new carbon-carbon bonds. The alcohol functionality can be oxidized to the corresponding aldehyde, 4-(trimethylsilyl)benzaldehyde (B1298542), which is a versatile substrate for various C-C bond-forming reactions. nih.gov

For instance, 4-(trimethylsilyl)benzaldehyde can undergo reactions at the carbonyl group. It can be a partner in aldol (B89426) condensations, Wittig reactions, and additions of organometallic reagents like Grignard or organolithium species. govtpgcdatia.ac.in The trimethylsilyl group, being bulky and electron-donating, can influence the stereochemical outcome and the rate of these reactions.

A notable example of its application is in the synthesis of complex molecules. In the synthesis of the antidiabetic drug dapagliflozin, a key step involves the reaction of an aryllithium species with a trimethylsilyl-protected gluconolactone, which is a carbon-carbon bond-forming reaction. wikipedia.org While not directly using this compound, this highlights the utility of silyl-substituted aromatic compounds in the construction of intricate molecular architectures.

The table below summarizes some carbon-carbon bond-forming reactions where derivatives of this compound are involved.

Reaction TypeReactant Derived from this compoundReagent(s)Product TypeRef.
Sonogashira Coupling4-Bromobenzaldehyde (B125591)Trimethylsilylacetylene (B32187), PdCl2, PPh3, CuI, Et3NAryl-alkyne researchgate.net
Aldol-type reaction4-(Trimethylsilyl)benzaldehydeKetone enolateβ-Hydroxy ketone nih.gov
Wittig Reaction4-(Trimethylsilyl)benzaldehydePhosphonium ylideStilbene derivative govtpgcdatia.ac.in
Grignard Reaction4-(Trimethylsilyl)benzaldehydeGrignard reagent (R-MgX)Secondary alcohol libretexts.org

Aromatic Ring Functionalization and Substitution Patterns

Electrophilic and Nucleophilic Reactions of the Phenyl Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is governed by the directing effects of the two substituents: the -CH₂OH (hydroxymethyl) group and the -Si(CH₃)₃ (trimethylsilyl) group.

The trimethylsilyl group is an ortho-, para-director and is considered an activating group due to the stabilizing effect of silicon on an adjacent carbocation (the β-silicon effect). govtpgcdatia.ac.in The hydroxymethyl group is a weakly deactivating ortho-, para-director. In electrophilic aromatic substitution, the incoming electrophile will be directed to the positions ortho and para to these groups. Given that the two groups are para to each other, the substitution will occur at the positions ortho to either the trimethylsilyl or the hydroxymethyl group. The relative activating and directing strengths of the two groups will determine the major product.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org The specific conditions required for these reactions on this compound would need to be optimized to control regioselectivity and avoid side reactions.

Nucleophilic aromatic substitution (NAS) on the phenyl ring of this compound is generally not favored. nih.gov NAS reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to make it susceptible to attack by a nucleophile. The trimethylsilyl and hydroxymethyl groups are not sufficiently electron-withdrawing to facilitate this type of reaction.

Ipso Substitution Mechanisms

A characteristic reaction of arylsilanes is ipso-substitution, where an electrophile attacks the carbon atom to which the silyl group is attached, leading to the displacement of the silyl group. govtpgcdatia.ac.inscholaris.calibretexts.org This reaction is a powerful tool for the regioselective introduction of a variety of functional groups onto an aromatic ring.

The facility of ipso-substitution at the silicon-bearing carbon is attributed to the ability of the silicon atom to stabilize the positive charge in the resulting arenium ion intermediate (the sigma complex). govtpgcdatia.ac.in This stabilization occurs through hyperconjugation between the C-Si bond and the p-orbitals of the carbocationic ring, often referred to as the β-silicon effect.

A common example of ipso-substitution is protodesilylation, where a proton source replaces the trimethylsilyl group with a hydrogen atom. This reaction is often catalyzed by acid. Other electrophiles can also displace the TMS group, including halogens (halodesilylation), acyl groups (acylation), and nitro groups (nitration).

The following table provides examples of electrophiles that can participate in ipso-substitution with arylsilanes.

Reaction TypeElectrophileReagent SourceProductRef.
ProtodesilylationH⁺Trifluoroacetic acidBenzene (B151609) derivative govtpgcdatia.ac.in
BromodesilylationBr⁺Bromine (Br₂)Aryl bromide govtpgcdatia.ac.in
AcylationRCO⁺Acyl chloride / Lewis acidAryl ketone conicet.gov.ar
NitrationNO₂⁺Nitrating mixture (HNO₃/H₂SO₄)Nitroarene libretexts.org

Catalytic Transformations Involving the Compound

Metal-Catalyzed Cross-Coupling Reactions

This compound and its derivatives can be employed in metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov While the parent alcohol is not a typical substrate for cross-coupling, its halogenated counterparts are excellent partners in these transformations.

For example, a halogen atom can be introduced at the 4-position of the phenyl ring, ortho to the trimethylsilyl group, via electrophilic halogenation. The resulting (4-halo-3-(trimethylsilyl)phenyl)methanol can then participate in various palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. chemistry.coach This strategy allows for the precise installation of diverse substituents at a specific position on the aromatic ring.

Alternatively, the synthesis of derivatives of this compound can itself be achieved through cross-coupling. For instance, 4-bromobenzaldehyde can be coupled with trimethylsilylacetylene via a Sonogashira reaction to yield 4-((trimethylsilyl)ethynyl)benzaldehyde, which can then be reduced to the corresponding alcohol. researchgate.netsigmaaldrich.com

The table below lists several metal-catalyzed cross-coupling reactions that could be applied to halogenated derivatives of this compound.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedRef.
Suzuki ReactionOrganoboron reagent (e.g., R-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄) + BaseC-C (Aryl-Aryl, Aryl-Alkyl) chemistry.coach
Heck ReactionAlkenePd catalyst (e.g., Pd(OAc)₂) + BaseC-C (Aryl-Vinyl) chemistry.coach
Sonogashira ReactionTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseC-C (Aryl-Alkynyl) chemistry.coach
Buchwald-Hartwig AminationAminePd catalyst + Ligand + BaseC-N (Aryl-Amine)-
Stille CouplingOrganotin reagentPd catalystC-C (Aryl-Aryl, Aryl-Vinyl)-

Palladium-Catalyzed Oxidative Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. While direct oxidative homocoupling of this compound to form the corresponding ether or other coupled products is a plausible transformation, specific literature examples for this exact substrate are not prevalent. However, the principles of palladium-catalyzed reactions of benzyl alcohols are well-established.

Typically, such reactions involve the oxidation of the alcohol to an aldehyde, which can then undergo further coupling, or direct C-H activation/functionalization. In a hypothetical palladium-catalyzed oxidative coupling scenario, this compound could dimerize. The reaction would likely proceed under an oxygen atmosphere, with a palladium catalyst, and potentially a co-catalyst or oxidant to facilitate the catalytic cycle.

ReactantCatalystOxidantPotential Product
This compoundPd(OAc)₂O₂ / Cu(I) saltBis(4-(trimethylsilyl)phenyl)methyl ether
This compoundPd(TFA)₂Benzoquinone1,2-bis(4-(trimethylsilyl)phenyl)ethane-1,2-diol

This table represents potential transformations based on established palladium-catalyzed reactions of benzyl alcohols.

More broadly, palladium catalysts are used in cross-coupling reactions where an aryl halide or triflate is coupled with a suitable partner. youtube.com The trimethylsilyl group in this compound is generally stable under these conditions, allowing for reactions that target the alcohol or the aromatic ring's other positions if appropriately functionalized.

Lewis Acid-Catalyzed Transformations

Lewis acids are electron-pair acceptors that can activate functional groups, such as alcohols, towards nucleophilic attack. mdpi.com For this compound, Lewis acid catalysis can facilitate a range of transformations, most notably etherification and substitution reactions.

When this compound is treated with a Lewis acid in the presence of a nucleophile, the Lewis acid coordinates to the hydroxyl group, making it a better leaving group (akin to water). This generates a stabilized benzylic carbocation, which is then readily attacked by the nucleophile. The trimethylsilyl group, being electronically neutral to weakly donating, helps stabilize the carbocation intermediate.

A prime example is the multicomponent Hosomi-Sakurai reaction, where an aldehyde, an alcohol (as its trimethylsilyl ether), and allyltrimethylsilane (B147118) combine in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) to form a homoallyl ether. nih.gov In this context, this compound can serve as the alcohol component.

Table of Lewis Acid-Catalyzed Reactions

Reaction Type Lewis Acid Catalyst Nucleophile / Co-reactant Product Class
Etherification Sc(OTf)₃, Bi(OTf)₃ Another alcohol (R-OH) Asymmetrical ethers
Friedel-Crafts Alkylation AlCl₃, FeBr₃ Arene (e.g., Benzene) Diarylalkanes
Hosomi-Sakurai Reaction TMSOTf, Dy(OTf)₃ Aldehyde, Allyltrimethylsilane Homoallyl ethers

This table illustrates the scope of Lewis acid-catalyzed reactions applicable to this compound.

Reactions Involving Aryne Intermediates Generated from Related Trimethylsilyl-Aryl Systems

Arynes are highly reactive intermediates that are exceptionally useful in the synthesis of complex aromatic compounds. nih.gov The generation of arynes from ortho-silylaryl triflates, known as Kobayashi precursors, is a standard method that proceeds under mild conditions. thieme-connect.com

It is critical to note that this compound itself is not a direct precursor for aryne generation via the fluoride-induced method. This process requires the trimethylsilyl group to be positioned ortho to a good leaving group, such as a triflate or a sulfonate. nih.gov The para-substitution pattern in this compound does not allow for the necessary 1,2-elimination.

However, a related isomer, (2-(Trimethylsilyl)phenyl)methanol, can be converted into a suitable aryne precursor. By transforming the alcohol into a triflate or another sulfonate ester, a substrate like 2-(trimethylsilyl)phenylmethyl triflate is created. Treatment of such precursors with a fluoride source (e.g., CsF, TBAF) induces the elimination of the trimethylsilyl group and the triflate, generating the highly reactive benzyne (B1209423) intermediate.

Once generated, these arynes can undergo a variety of transformations:

Nucleophilic Addition: Arynes readily react with nucleophiles, such as amines, alcohols, or thiols, to form substituted aromatic products.

[4+2] Cycloaddition (Diels-Alder): They can react with dienes like furan (B31954) to produce bicyclic adducts. nih.gov

[2+2+2] Cycloaddition: Transition-metal catalysis can mediate the cycloaddition of arynes with alkynes to construct polycyclic aromatic systems. core.ac.uk

Table of Aryne Reactions from a Related Precursor

Aryne Precursor Reaction Type Reactant Product Reference
2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate Nucleophilic Addition 2-Bromophenol A diphenyl ether nih.gov
2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate [4+2] Cycloaddition Furan A cycloaddition adduct nih.gov
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Diastereoselective Reaction Chiral dihydroisoquinoline enamide Precursor to (S)- and (R)-nuciferine researchgate.net

This table shows reactions of arynes generated from ortho-silylaryl precursors, which are related isomers to the title compound.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov These reactions are valued for their atom economy and ability to rapidly build molecular complexity.

This compound can be incorporated into MCRs in two primary ways:

As the Alcohol Component: In reactions like the multicomponent Hosomi-Sakurai reaction, the alcohol (typically as its trimethylsilyl ether) is a key reactant. nih.gov It combines with an aldehyde, allyltrimethylsilane, and a Lewis acid catalyst to yield a homoallylic ether.

As the Aldehyde Component (after oxidation): this compound can be easily oxidized to its corresponding aldehyde, 4-(trimethylsilyl)benzaldehyde. This aldehyde can then participate in a wide array of well-known MCRs, such as the Ugi, Passerini, or Biginelli reactions, leading to diverse molecular scaffolds.

For instance, in a pseudo-five-component reaction (pseudo-5CR), an aromatic aldehyde can react with two equivalents of an arylhydrazine and two equivalents of an acetylenedicarboxylate (B1228247) to form bis(pyrazol-5-ol) derivatives. nih.gov

Table of Potential Multicomponent Reactions

MCR Type Role of this compound derivative Key Reactants Product Class
Hosomi-Sakurai Reaction Alcohol component (as TMS ether) Aldehyde, Allyltrimethylsilane Homoallyl ethers
Ugi Reaction Aldehyde component (as 4-(trimethylsilyl)benzaldehyde) Amine, Isocyanide, Carboxylic Acid α-Acylamino carboxamides
Biginelli Reaction Aldehyde component (as 4-(trimethylsilyl)benzaldehyde) β-Ketoester, Urea or Thiourea Dihydropyrimidinones

This table outlines potential MCRs involving derivatives of this compound.

Derivatives and Analogues of 4 Trimethylsilyl Phenyl Methanol

Synthesis of Structurally Modified Analogues with Varied Aryl Substituents

The core structure of (4-(Trimethylsilyl)phenyl)methanol can be elaborated by introducing various substituents onto the aromatic ring. A primary strategy for achieving this involves the use of Grignard reagents. For instance, the reaction of an appropriately substituted bromobenzene (B47551) with an aldehyde can yield a variety of diarylmethanol derivatives. While not a direct modification of this compound itself, this approach highlights a general method for creating a library of structurally diverse analogues.

Aryl-aryl coupling reactions, such as the Suzuki-Miyaura coupling, also present a powerful tool for modifying the aryl backbone. Although direct application to this compound is not extensively documented, the principles of this reaction allow for the coupling of an arylboronic acid with an aryl halide, a strategy that could be adapted to synthesize analogues with diverse aryl substituents.

Furthermore, the synthesis of polysubstituted ferrocenesulfoxides has been demonstrated, showcasing methods for introducing multiple different groups onto a ring system, which could be conceptually applied to the phenyl ring of this compound. mdpi.com

Functional Group Interconversions at the Methanol (B129727) Moiety and Silicon Center

The reactivity of the hydroxyl and trimethylsilyl (B98337) groups in this compound allows for a wide array of functional group interconversions, enabling the synthesis of a broad spectrum of derivatives.

The hydroxyl group of the methanol moiety can be readily converted into other functional groups. Standard organic transformations can be employed to convert the alcohol into halides, esters, ethers, and other functionalities. For example, treatment with thionyl chloride or a phosphorus halide can yield the corresponding benzyl (B1604629) halide. Esterification with a carboxylic acid or its derivative produces the corresponding ester.

Transformations at the silicon center are also a key aspect of the chemistry of this compound. The trimethylsilyl group can be cleaved under certain conditions to yield the corresponding desilylated phenylmethanol. More advanced transformations can involve the exchange of the phenyl groups on the silicon atom, as demonstrated in the development of methods for the iterative ligation of different alcohols at a single silicon center. chemrxiv.orgchemrxiv.org This sophisticated chemistry opens up possibilities for creating complex, multi-functionalized molecules.

Starting MaterialReagent(s)Product Functional Group
This compoundThionyl Chloride (SOCl₂)Benzyl Chloride
This compoundAcetic AnhydrideBenzyl Acetate (B1210297)
This compoundSodium Hydride, Alkyl HalideBenzyl Ether
PhenylchlorosilanesAlcoholsMixed-alkoxysilanes

Poly-substituted Phenylmethanol Derivatives Incorporating Trimethylsilyl Groups

The synthesis of phenylmethanol derivatives bearing multiple substituents, including a trimethylsilyl group, can be achieved through multi-step synthetic sequences. For example, a polysubstituted aromatic starting material can be functionalized to introduce the methanol and trimethylsilyl groups.

One approach involves the functionalization of a pre-existing polysubstituted benzene (B151609) ring. For instance, a substituted bromobenzene can be converted to the corresponding Grignard reagent and then reacted with formaldehyde (B43269) to introduce the hydroxymethyl group. Subsequent silylation at a different position on the ring would yield the desired polysubstituted (trimethylsilyl)phenyl)methanol.

Alternatively, substitution reactions on the aromatic ring of this compound or its precursors can be employed to introduce additional functional groups. Electrophilic aromatic substitution reactions, for example, could potentially be used to introduce nitro, halogen, or acyl groups, although the directing effects of the existing substituents would need to be carefully considered.

Chiral Analogues and Stereoselective Synthesis

The creation of chiral analogues of this compound is of significant interest for applications in asymmetric synthesis and medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

One established method for generating chiral benzylic alcohols is the stereoselective reduction of the corresponding ketone. For example, the asymmetric hydrogenation of a ketone precursor using a chiral catalyst can yield an enantiomerically enriched alcohol. While not specifically detailed for (4-(trimethylsilyl)phenyl)acetophenone, this is a general and powerful strategy.

Another approach involves the use of chiral auxiliaries or reagents. Chiral ligands in metal-catalyzed reactions can induce stereoselectivity. For instance, the stereodivergent and stereoselective synthesis of cis- and trans-4-substituted prolinols has been achieved through methods that could be conceptually adapted for the synthesis of chiral this compound analogues. elsevierpure.com

Furthermore, the development of stereoselective reactions at the silicon center itself, leading to chiral silicon-containing molecules, is an emerging area of research. chemrxiv.org This could provide a pathway to novel chiral analogues with the stereocenter located at the silicon atom.

PrecursorReaction TypeChiral Product
Prochiral KetoneAsymmetric HydrogenationChiral Benzylic Alcohol
Racemic MixtureKinetic ResolutionEnantiomerically Enriched Alcohol
Achiral SubstrateAsymmetric CatalysisChiral Product

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of (4-(Trimethylsilyl)phenyl)methanol allows for the precise characterization of the different hydrogen atom environments. The spectrum is typically recorded in a deuterated solvent, such as deuterated chloroform (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm savemyexams.com.

The key signals observed in the ¹H NMR spectrum are:

A sharp, intense singlet appearing far upfield, typically around 0.25 ppm. This signal corresponds to the nine equivalent protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group. Its high intensity is a direct result of the nine protons contributing to a single resonance.

A singlet corresponding to the two benzylic protons of the hydroxymethyl (-CH₂OH) group, generally observed in the range of 4.6-4.8 ppm. The exact chemical shift can be influenced by solvent and concentration.

A set of signals in the aromatic region (typically 7.2-7.6 ppm) corresponding to the four protons on the benzene (B151609) ring. Due to the para-substitution pattern, these protons form an AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the hydroxymethyl group and those ortho to the trimethylsilyl group are in slightly different chemical environments, leading to this pattern.

A broad singlet, whose chemical shift can vary significantly (typically 1.6-2.5 ppm), corresponds to the hydroxyl (-OH) proton. Its broadness and variable position are due to hydrogen bonding and chemical exchange.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
~7.51d (Doublet)2HAromatic Protons (ortho to -Si(CH₃)₃)
~7.35d (Doublet)2HAromatic Protons (ortho to -CH₂OH)
~4.71s (Singlet)2HBenzylic Protons (-CH₂OH)
~1.80s (Singlet, broad)1HHydroxyl Proton (-OH)
~0.25s (Singlet)9HTrimethylsilyl Protons (-Si(CH₃)₃)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of the molecule. In ¹³C NMR spectra, which are typically proton-decoupled, each unique carbon atom gives a single peak thieme-connect.de. This allows for the confirmation of the number of distinct carbon environments and their electronic nature.

For this compound, the expected signals are:

A signal for the methyl carbons of the trimethylsilyl group, appearing at a characteristic upfield chemical shift around -1.5 ppm.

A signal for the benzylic carbon (-CH₂OH), typically found around 65 ppm.

Four distinct signals in the aromatic region (125-142 ppm) corresponding to the six carbons of the benzene ring. The para-substitution results in four unique carbon environments: two protonated carbons and two quaternary (non-protonated) carbons. The carbon atom directly bonded to the silicon (the ipso-carbon) is significantly affected by the silicon substituent.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) [ppm]Assignment
~141.5Quaternary Aromatic Carbon (C-CH₂OH)
~140.0Quaternary Aromatic Carbon (C-Si(CH₃)₃)
~133.8Aromatic CH (ortho to -Si(CH₃)₃)
~126.5Aromatic CH (ortho to -CH₂OH)
~65.0Benzylic Carbon (-CH₂OH)
~-1.5Trimethylsilyl Carbons (-Si(CH₃)₃)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

While 1D NMR provides fundamental structural data, advanced techniques offer deeper insights. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity between protons and carbons, solidifying the structural assignment.

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds with high precision and accuracy, establishing traceability to the International System of Units (SI) bwise.krkoreascience.kr. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal bwise.kr.

For the purity assessment of this compound, a certified internal standard with a known purity is accurately weighed and mixed with a precisely weighed amount of the analyte. By comparing the integral of a specific, well-resolved signal from the analyte (e.g., the sharp singlet of the -Si(CH₃)₃ protons) with the integral of a signal from the internal standard, the purity of the analyte can be calculated. Careful selection of experimental parameters, such as ensuring a sufficient relaxation delay, is crucial for obtaining accurate quantitative results koreascience.kr. This non-destructive technique is highly valued for its efficiency and reliability in the certification of reference materials researchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm) measurlabs.com. This precision allows for the unambiguous determination of the elemental composition of the molecule by distinguishing between compounds with the same nominal mass but different chemical formulas nih.gov.

For this compound, the molecular formula is C₁₀H₁₆OSi guidechem.com. HRMS analysis would be used to confirm this composition. The expected monoisotopic mass is calculated from the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ²⁸Si). A measured mass that matches the calculated mass to within a very small tolerance (e.g., < 5 ppm) provides strong evidence for the assigned molecular formula.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₆OSi
Calculated Monoisotopic Mass180.0970 g/mol
Typical HRMS Result[M+H]⁺, [M+Na]⁺, or M⁺•

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of product ions. Analyzing these fragments helps to elucidate the structure of the precursor ion bryankatzenmeyer.com.

The fragmentation of trimethylsilylated compounds under electron ionization (EI) or collision-induced dissociation (CID) is well-characterized. For this compound, the molecular ion (M⁺•) at m/z 180 would undergo several characteristic fragmentations:

Loss of a methyl radical ([M-15]⁺): A very common fragmentation for trimethylsilyl compounds is the loss of a methyl group (•CH₃) from the TMS moiety, resulting in a stable silicon-containing cation at m/z 165. This is often the base peak in the spectrum researchgate.net.

Formation of the Tropylium Ion: Benzylic alcohols can lose a hydroxyl radical (•OH) followed by rearrangement to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although this pathway may be less favored compared to TMS-directed fragmentations.

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group can occur, leading to various fragment ions. A key fragment would be the loss of the CH₂OH group, resulting in an ion at m/z 149 ([M-31]⁺).

TMS Group Fragmentation: The trimethylsilyl group itself can fragment, although the loss of a methyl group is the most prominent pathway. The TMS cation, [Si(CH₃)₃]⁺, at m/z 73 is also a characteristic fragment in the mass spectra of many TMS-derivatized compounds.

By analyzing these characteristic fragmentation patterns, the presence of both the benzyl (B1604629) alcohol and the trimethylsilyl moieties within the molecular structure can be confirmed.

Derivatization Strategies for Enhanced MS Analysis (e.g., Trimethylsilylation for GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. mdpi.com However, many organic molecules, particularly those containing polar functional groups with active hydrogen atoms like alcohols (-OH), carboxylic acids (-COOH), and amines (-NH2), are often non-volatile and may degrade at the high temperatures used in GC analysis. tcichemicals.comresearchgate.net To overcome these limitations, derivatization is employed to convert these polar functional groups into less polar, more volatile, and more thermally stable counterparts. researchgate.netnih.gov

One of the most prevalent derivatization methods is silylation, specifically trimethylsilylation, which introduces a trimethylsilyl (TMS) group, [-Si(CH₃)₃], in place of an active hydrogen. tcichemicals.comnih.gov This process significantly enhances the suitability of a compound for GC-MS analysis. researchgate.net Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

In the context of this compound, the molecule already contains a TMS group on the phenyl ring. However, the primary alcohol functional group (-CH₂OH) still possesses an active hydrogen, making it a candidate for further derivatization. By converting the hydroxyl group to a trimethylsilyl ether (-CH₂O-TMS), the molecule's volatility is increased, and the potential for thermal degradation is reduced. This secondary trimethylsilylation can lead to improved chromatographic peak shape, reduced tailing, and enhanced signal intensity in GC-MS analysis. researchgate.net This strategy is particularly useful in metabolomics and the analysis of complex biological samples where robust and reproducible quantification is essential. mdpi.comnih.gov

Parameter Description Advantage for GC/MS Analysis
Volatility The tendency of a substance to vaporize.Increased volatility allows the compound to travel through the GC column at lower temperatures.
Thermal Stability The ability of a compound to resist decomposition at high temperatures.Enhanced stability prevents degradation in the hot GC injector and column, ensuring accurate analysis. researchgate.net
Polarity The distribution of electric charge over the atoms joined by the bond.Reduced polarity leads to better interaction with common non-polar GC stationary phases, improving peak shape.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group, the phenyl ring, and the trimethylsilyl (-Si(CH₃)₃) group.

Key IR Absorption Bands for this compound:

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment Significance
3400-3200 (broad)O-H stretchingHydroxyl (-OH)Confirms the presence of the alcohol group. The broadness is due to hydrogen bonding.
3100-3000C-H stretchingAromatic C-HIndicates the presence of the benzene ring.
2960-2850C-H stretchingAliphatic C-H (in -CH₂- and -Si(CH₃)₃)Confirms the methylene group and the methyl groups of the TMS moiety.
~1600, ~1450C=C stretchingAromatic RingCharacteristic absorptions for the phenyl ring skeleton.
~1250 (strong)Si-CH₃ symmetric deformationTrimethylsilyl (-Si(CH₃)₃)A highly characteristic and strong band confirming the TMS group. researchgate.net
1100-1000C-O stretchingPrimary Alcohol (C-OH)Indicates the presence of the primary alcohol functional group.
~840 (strong)Si-C stretching / CH₃ rockingTrimethylsilyl (-Si(CH₃)₃)Another strong, diagnostic peak for the TMS group attached to the phenyl ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light, especially those with π-electrons and conjugated systems like aromatic rings.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring. Benzene itself exhibits several absorption bands in the UV region. The introduction of substituents on the ring—in this case, the -CH₂OH and -Si(CH₃)₃ groups—can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands.

The primary electronic transitions observed are π → π* transitions associated with the aromatic system.

Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent:

Approximate λₘₐₓ (nm) Transition Type Associated Chromophore Notes
~210-220π → πPhenyl RingCorresponds to the E₂-band (secondary band) of the benzene ring.
~260-270π → πPhenyl RingCorresponds to the B-band (benzenoid band), which shows fine vibrational structure. Substitution typically shifts this band to a longer wavelength.

The trimethylsilyl group acts as a weak auxochrome and can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. The hydroxymethyl group has a similar minor effect. The spectrum confirms the presence of the substituted aromatic electronic system.

Comprehensive Integration of Spectroscopic Data for Unequivocal Structural Assignment

While each spectroscopic technique provides valuable clues, the unequivocal confirmation of the structure of this compound is achieved by integrating the data from all methods. uni-muenchen.desemanticscholar.org

IR Spectroscopy establishes the presence of the essential functional groups. The distinct, broad peak around 3300 cm⁻¹ confirms the hydroxyl (-OH) group, while the strong, sharp absorptions at ~1250 cm⁻¹ and ~840 cm⁻¹ are definitive evidence for the trimethylsilyl (-Si(CH₃)₃) group. researchgate.net Peaks for aromatic C-H and C=C stretching further confirm the phenyl ring.

UV-Vis Spectroscopy corroborates the presence of the substituted aromatic ring system by showing the characteristic π → π* transitions. The positions of the absorption maxima (λₘₐₓ) are consistent with a benzene ring bearing alkyl and silyl (B83357) substituents.

Mass Spectrometry (MS) , particularly after derivatization of the hydroxyl group for GC/MS, would provide the molecular weight of the derivative, and its fragmentation pattern would offer further structural proof. Key fragments would likely include the loss of a methyl group (-15 Da) from the TMS moiety, a characteristic feature of silicon-containing compounds, and fragments corresponding to the trimethylsilylphenyl cation and the benzyl portion of the molecule.

Computational Chemistry and Mechanistic Studies

Theoretical Approaches for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and predict the reactivity of molecules. nih.gov Methods like B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-311G**), allow for the calculation of various electronic and thermodynamic properties. nih.govnih.gov

For (4-(Trimethylsilyl)phenyl)methanol, DFT calculations can elucidate its reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netajchem-a.com

Another key aspect is the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group, indicating a site for electrophilic interaction, and positive potentials around the hydroxyl hydrogen and the aromatic protons.

Calculated PropertySignificance for this compound
HOMO EnergyIndicates the energy of the most available electrons; relates to the molecule's susceptibility to oxidation or attack by electrophiles.
LUMO EnergyIndicates the energy of the lowest energy orbital for accepting electrons; relates to the molecule's susceptibility to reduction or attack by nucleophiles.
HOMO-LUMO Gap (ΔE)A measure of chemical reactivity and kinetic stability. A smaller gap implies a more reactive molecule.
Molecular Electrostatic Potential (MEP)Visualizes electron density, predicting sites for nucleophilic (positive potential) and electrophilic (negative potential) attack.
NBO ChargesProvides the charge localized on each atom, offering a quantitative view of the charge distribution and polarity of bonds.

Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the entire energy landscape of a chemical reaction. By modeling the reaction pathway, chemists can identify intermediates, determine the structure of transition states, and calculate activation energies, providing a detailed mechanistic understanding. nih.govresearchgate.net

Transition State Theory (TST) is a fundamental concept used to relate the rate of a reaction to the properties of the activated complex, or transition state. wikipedia.orgox.ac.uklibretexts.org Using DFT, one can locate the transition state structure—a first-order saddle point on the potential energy surface—that connects reactants to products. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a key determinant of the reaction rate. rsc.org

For example, the oxidation of the benzylic alcohol group in this compound to form the corresponding aldehyde, (4-(trimethylsilyl)benzaldehyde), could be modeled. nih.govorganic-chemistry.org The calculation would start with the optimized geometries of the reactants (the alcohol and an oxidant). A search for the transition state would then be performed, revealing the specific atomic arrangement where bonds are breaking and forming. Frequency calculations are used to confirm the nature of the stationary points: reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org

Reaction Coordinate SpeciesDescriptionRelative Energy (Hypothetical)
Reactants (this compound + Oxidant)Optimized ground state structures of the starting materials.0.0 kcal/mol
Transition State (TS)The highest energy point along the minimum energy path, representing the activation barrier.+25.0 kcal/mol
Products ((4-(trimethylsilyl)benzaldehyde + Reduced Oxidant)Optimized ground state structures of the final products.-15.0 kcal/mol

Investigation of Reaction Intermediate Stability (e.g., Radical Cations)

Many chemical reactions proceed through highly reactive intermediates such as carbocations, carbanions, or radicals. Computational methods allow for the direct investigation of these transient species, providing insights into their structure, stability, and electronic properties, which are often difficult to obtain experimentally. researchgate.net

The stability of radical cations is a topic of significant interest. u-tokyo.ac.jp For this compound, a radical cation could be formed through one-electron oxidation. DFT calculations can predict the most stable structure of this intermediate. Ionization could potentially occur at the aromatic ring, the oxygen atom, or even involve the silyl (B83357) group. By calculating the energies of these different isomers, the most thermodynamically favorable intermediate can be identified. nih.govacs.orgrsc.org

Furthermore, spin density analysis reveals the distribution of the unpaired electron within the radical cation. This distribution is crucial for predicting the regioselectivity of subsequent reactions. In silyl-substituted aromatic systems, the silicon atom can influence spin delocalization through σ-π interactions. The stability of a radical is often assessed by its thermodynamic properties (e.g., bond dissociation energy of a precursor) and its kinetic persistence, which can be influenced by steric hindrance. nrel.govanu.edu.au

Hypothetical Radical Cation IntermediateKey Structural/Electronic FeaturePredicted Relative Stability
Aromatic π-radical cationUnpaired electron is delocalized over the phenyl ring.High (due to resonance)
Oxygen-centered radical cationUnpaired electron and positive charge are primarily localized on the oxygen atom.Moderate
Benzylic radical cationFormed after deprotonation; radical is stabilized by the phenyl ring and potentially the silyl group.High (if formed)

Stereochemical Analysis and Conformational Studies

The three-dimensional structure of a molecule, including its preferred conformations, is fundamental to its reactivity and physical properties. Computational methods are routinely used to perform conformational analysis by mapping the potential energy surface as a function of bond rotations. researchgate.netmdpi.com

For this compound, the key flexible bonds are the C(aryl)-C(methylene) bond and the C(methylene)-O bond. A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angles associated with these bonds and calculating the energy at each step. This process identifies the low-energy conformers (local minima on the PES) and the rotational energy barriers between them.

The results of such a study would reveal the most stable arrangement of the -CH₂OH and -Si(CH₃)₃ groups relative to the phenyl ring. Steric interactions between the bulky trimethylsilyl (B98337) group and the hydroxymethyl group, as well as electronic interactions like hyperconjugation, would dictate the conformational preferences. These preferred shapes can influence how the molecule interacts with other reagents or fits into the active site of an enzyme.

ConformerDihedral Angle τ(Si-C(ar)-C(met)-O)Relative Energy (Hypothetical)Description
A (Global Minimum)~60°0.0 kcal/molA staggered conformation minimizing steric hindrance.
B~180°+1.5 kcal/molAn anti-periplanar arrangement.
C~0°+4.0 kcal/molAn eclipsed, sterically hindered conformation (rotational barrier).

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides an invaluable tool for predicting and interpreting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions can aid in structure elucidation and the assignment of experimental signals. mdpi.com

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. nih.govajchem-a.com Each calculated frequency corresponds to a specific normal mode of vibration, such as the O-H stretch of the alcohol, the aromatic C-H stretches, or the characteristic Si-C stretches of the trimethylsilyl group. youtube.comresearchgate.net By comparing the calculated spectrum with the experimental one, each absorption band can be confidently assigned. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. chemaxon.com The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. nih.govrsc.org Calculations provide nuclear shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). These predictions are highly sensitive to the molecular geometry, making them a powerful tool for confirming stereochemistry or identifying the correct tautomer in solution. mdpi.com For open-shell species like radicals, DFT can also predict paramagnetic shifts. nih.gov

Hypothetical Comparison of Calculated and Experimental Spectroscopic Data
Spectroscopic ParameterFunctional GroupCalculated ValueTypical Experimental Value
IR Frequency (cm⁻¹)O-H stretch~3650 cm⁻¹ (scaled)~3300-3400 cm⁻¹ (broad)
IR Frequency (cm⁻¹)Aromatic C-H stretch~3050 cm⁻¹ (scaled)~3030-3080 cm⁻¹
IR Frequency (cm⁻¹)Si-C stretch~850, 1250 cm⁻¹ (scaled)~840, 1250 cm⁻¹ (strong)
¹H NMR Shift (ppm)Si-(CH₃)₃~0.2 ppm~0.25 ppm
¹H NMR Shift (ppm)-CH₂-~4.6 ppm~4.7 ppm
¹³C NMR Shift (ppm)Si-(CH₃)₃~-1.0 ppm~-1.2 ppm
¹³C NMR Shift (ppm)-CH₂-~64 ppm~65 ppm

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Key Intermediate in Complex Molecule Synthesis

As a functionalized aromatic alcohol, (4-(Trimethylsilyl)phenyl)methanol serves as a valuable starting material or intermediate in multi-step synthetic sequences. Its utility stems from the distinct reactivity of its hydroxyl and trimethylsilyl (B98337) moieties, which can be manipulated selectively to build more complex molecular architectures.

Building Block for Diverse Organic Scaffolds

This compound is commercially available and regarded as a building block in synthetic organic chemistry. The hydroxyl group can be readily converted into a wide range of other functional groups or used as a nucleophile. For instance, it can be oxidized to an aldehyde or carboxylic acid, etherified, or esterified. The trimethylsilyl group, while generally stable, can be replaced by other groups under specific conditions, such as ipso-desilylation, offering further pathways for molecular diversification. However, while its potential as a versatile building block is clear, specific examples of its incorporation into a broad range of diverse organic scaffolds are not extensively detailed in readily available scientific literature.

Precursor for Bioactive Molecules and Medicinal Chemistry Scaffolds (e.g., L-cloperastine)

The synthesis of bioactive molecules often relies on key intermediates that can be elaborated into the final active pharmaceutical ingredient. In the case of the antitussive agent L-cloperastine, the key chiral intermediate is (R)-4-chlorobenzhydrol. guidechem.com Published synthetic routes to L-cloperastine consistently identify (R)-4-chlorobenzhydrol as the critical precursor, which is then typically etherified with N-(2-chloroethyl)piperidine. nih.govgrc.org

A direct, documented synthetic pathway starting from this compound to produce L-cloperastine or its key 4-chlorobenzhydrol intermediate is not established in the reviewed scientific literature. The conversion of an aromatic trimethylsilyl group to a chlorine atom would require specific, and potentially harsh, reaction conditions that are not commonly cited as a preferred route for this particular synthesis. Therefore, while this compound is a structural analogue, its role as a precursor in the synthesis of L-cloperastine is not supported by existing research.

Role in Aryne Chemistry as a Precursor or Trapping Agent

Aryne chemistry is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of substituted aromatic compounds. The generation of arynes, highly reactive intermediates, often relies on precursors that can undergo a 1,2-elimination reaction. A widely used class of aryne precursors are 2-(trimethylsilyl)aryl triflates. researchgate.netmdpi.com

In this established method, a fluoride (B91410) source attacks the silicon atom, initiating the elimination of the adjacent triflate leaving group to form the aryne triple bond. The critical structural requirement for this mechanism is the ortho (1,2) relationship between the trimethylsilyl group and the leaving group.

This compound, having its trimethylsilyl group in the para (1,4) position relative to the hydroxymethyl group (which would first need to be converted to a suitable leaving group), does not meet this structural requirement. The para-disposition of these groups prevents the necessary 1,2-elimination required for aryne formation via the standard fluoride-induced pathway. Consequently, this compound and its derivatives are not suitable as aryne precursors in this context.

FeatureEffective Aryne Precursor (Ortho-isomer)Subject Compound (Para-isomer)
Compound Example 2-(Trimethylsilyl)phenyl triflateThis compound
Silyl (B83357) Group Position Ortho (1,2) to leaving groupPara (1,4) to functional group
Mechanism Fluoride-induced 1,2-elimination1,2-elimination not possible
Outcome Aryne formationNo aryne formation

Applications in Polymer and Materials Science

The unique combination of a polymerizable handle (the hydroxyl group) and a functionality-tuning group (the TMS group) suggests that this compound could be a valuable component in materials science.

Incorporation into Novel Polymeric Architectures

The hydroxyl group of this compound can be chemically modified, for example, by esterification with acryloyl chloride or methacryloyl chloride, to produce a vinyl monomer. Such a monomer could then be polymerized or copolymerized to create novel polymeric architectures. The bulky and non-polar trimethylsilyl group on the pendant side chain would be expected to influence the resulting polymer's properties, such as its glass transition temperature, solubility, and gas permeability.

Alternatively, the hydroxyl group could potentially act as an initiator for certain types of polymerization, such as ring-opening polymerization of cyclic esters or ethers. researchgate.net However, despite this theoretical potential, specific examples of the synthesis and polymerization of monomers derived from this compound, or its use as a polymerization initiator, are not well-documented in the surveyed scientific literature. Research in this area has often focused on related but structurally distinct monomers, such as those derived from 4-trimethylsilyl diphenyl acetylene. nih.gov

Development of Functional Materials and Supramolecular Assemblies

While the fundamental components for forming supramolecular assemblies are present in the molecule's structure, detailed studies, including crystal structure analysis and investigation of self-assembly behavior in solution or on surfaces, for this compound are not extensively reported. The development of functional materials based on this specific compound remains an area open to further exploration.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of (4-(Trimethylsilyl)phenyl)methanol often relies on multi-step processes that can be inefficient and generate considerable waste. Consequently, a significant research effort is directed towards creating greener and more atom-economical synthetic strategies.

A key area of investigation is the development of catalytic methods that can directly functionalize simpler, readily available starting materials. For instance, researchers are exploring pathways that could reduce the number of synthetic steps, minimize the use of hazardous reagents, and lower energy consumption. The use of earth-abundant metal catalysts is a particular focus, aiming to replace more expensive and less sustainable precious metal catalysts.

Another promising avenue is the application of flow chemistry. This technology enables continuous production, offering better control over reaction conditions, which can lead to higher yields, improved purity, and enhanced safety. The ultimate goal is to design a synthesis process that is not only efficient but also environmentally benign, aligning with the principles of green chemistry.

Exploration of New Catalytic Systems for Selective Transformations

The dual functionality of this compound presents both a challenge and an opportunity for chemists. Developing catalytic systems that can selectively target either the hydroxyl or the trimethylsilyl (B98337) group is a major research focus, as it would unlock a wider range of potential applications.

Recent studies have explored the use of various catalysts to achieve selective oxidation of the alcohol group to an aldehyde or a carboxylic acid, while leaving the trimethylsilyl group intact. These silylated aromatic aldehydes and acids are valuable intermediates for the synthesis of more complex molecules.

Furthermore, there is growing interest in catalysts that can activate the carbon-silicon bond, a traditionally challenging transformation. Success in this area would allow for the introduction of new functional groups at the silicon-bearing position, paving the way for the creation of novel organosilicon compounds with unique properties. The table below summarizes some of the catalytic systems being explored for the transformation of silylated compounds.

Catalyst TypeTransformationPotential Benefits
Earth-Abundant Metal CatalystsSelective OxidationCost-effective, sustainable
PhotocatalystsC-O and C-Si Bond ActivationMild reaction conditions, high selectivity
ElectrocatalystsRedox TransformationsGreen, avoids stoichiometric reagents

Expansion of Applications in Chemical Biology and Materials Innovation

The unique structural and electronic properties of this compound make it an attractive candidate for use in both chemical biology and materials science.

In the realm of chemical biology, the trimethylsilyl group can serve as a "tag" or a "probe." Its distinct spectroscopic signature can be used to monitor the interactions of molecules in biological systems. Additionally, its steric bulk can be exploited to investigate the binding pockets of enzymes and receptors.

In materials science, this compound and its derivatives are being explored as precursors to advanced materials. bldpharm.com For instance, they can be incorporated into polymers to enhance their thermal stability and mechanical properties. chemicalbook.com The silicon content can also be leveraged to create hybrid organic-inorganic materials with tailored optical or electronic properties. The development of such materials could have a significant impact on industries ranging from electronics to aerospace. chemicalbook.com

Advanced Computational Studies for Rational Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool for accelerating research and development in this area. nih.govresearchgate.net By using sophisticated modeling techniques, scientists can predict the reactivity of this compound and its derivatives, as well as the properties of materials derived from them. nih.govresearchgate.netdntb.gov.ua

These computational studies provide deep insights into reaction mechanisms, helping researchers to understand how catalysts work and how to optimize them for specific transformations. nih.gov This knowledge-based approach to catalyst design is far more efficient than traditional trial-and-error methods.

Moreover, computational modeling can be used to predict the physical and chemical properties of new materials before they are synthesized in the lab. researchgate.netdntb.gov.ua This "in silico" design process allows researchers to focus their experimental efforts on the most promising candidates, saving time and resources. The synergy between computational and experimental approaches is expected to drive rapid innovation in the field of organosilicon chemistry.

Q & A

Q. What are the common synthetic routes for preparing (4-(Trimethylsilyl)phenyl)methanol?

this compound can be synthesized via:

  • Reduction of carbonyl precursors : For example, reduction of 4-(trimethylsilyl)benzaldehyde using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents like THF or ethanol .
  • Cross-coupling reactions : Palladium-catalyzed coupling of trimethylsilyl (TMS) groups to aromatic precursors, followed by functionalization of the alcohol group .
    Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR (e.g., characteristic TMS proton signals at δ ~0.25 ppm in 1^1H NMR) .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • NMR Spectroscopy :
    • 1^1H NMR: TMS protons appear as a singlet at δ 0.25 ppm. The benzyl alcohol group shows a singlet for -CH₂OH at δ ~4.6 ppm (exchangeable with D₂O). Aromatic protons resonate between δ 7.2–7.6 ppm .
    • 13^13C NMR: TMS carbon at δ ~0 ppm; aromatic carbons adjacent to Si show deshielding (~140 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass for C₁₀H₁₆OSi: 196.1022) .
    Validation : Compare data with published spectra or computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can this compound derivatives be applied in chemical biology for target identification?

The compound’s hydroxyl group enables functionalization for probe synthesis:

  • Photoaffinity labeling : Incorporate a diazirine group (e.g., via esterification) for UV-induced crosslinking with biological targets. The TMS group enhances lipophilicity, improving membrane permeability .
  • Click chemistry : Attach an alkyne tag to the alcohol moiety for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling downstream visualization or pull-down assays .
    Experimental Design : Validate probe efficiency using competitive binding assays and LC-MS/MS for target identification .

Q. What strategies resolve enantiomeric impurities in asymmetric synthesis of silylated benzyl alcohols?

  • Dynamic Kinetic Resolution (DKR) : Use biocatalysts (e.g., immobilized lipases) to achieve high enantiomeric excess (ee). For example, Candida antarctica lipase B (CAL-B) catalyzes stereoselective reductions of ketone precursors .
  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and quantify ee .
    Troubleshooting : Optimize reaction conditions (pH, temperature) to minimize racemization. Monitor ee using polarimetry or chiral derivatization agents .

Q. How can researchers address contradictions in spectroscopic data for structurally similar derivatives?

  • Impurity Analysis : Use 1^1H-13^13C HSQC or HMBC NMR to detect trace byproducts (e.g., oxidation to benzaldehyde derivatives) .
  • Isotopic Labeling : Synthesize 29^{29}Si-labeled analogs to distinguish TMS signals from overlapping peaks in crowded spectra .
    Case Study : In a recent study, discrepancies in aromatic proton shifts were resolved by identifying residual solvent (DMSO-d₆) contamination via 2D NMR .

Q. What are the challenges in optimizing reaction yields for TMS-containing alcohols under acidic/basic conditions?

  • Acid Sensitivity : The Si-C bond hydrolyzes under strong acids. Use mild acids (e.g., acetic acid) or buffered conditions (pH 4–6) to stabilize the TMS group .
  • Base-Induced Side Reactions : Avoid strong bases (e.g., NaOH) that promote deprotonation of the alcohol, leading to silyl ether formation. Instead, use weak bases (e.g., NaHCO₃) .
    Yield Improvement : Conduct reactions under inert atmospheres (N₂/Ar) and use anhydrous solvents to prevent hydrolysis .

Q. How can computational methods aid in predicting the reactivity of this compound derivatives?

  • DFT Calculations : Model transition states to predict regioselectivity in electrophilic aromatic substitution (e.g., nitration at the para position relative to TMS) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide probe design .
    Validation : Cross-check computational results with experimental kinetic data (e.g., Hammett plots) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.